3-Amino-3-cyclobutylpropanoic acid hydrochloride

CAS No.:

Cat. No.: VC16771505

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO2 |

|---|---|

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 3-amino-3-cyclobutylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H |

| Standard InChI Key | LXJYZWQKASXRGR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C(CC(=O)O)N.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

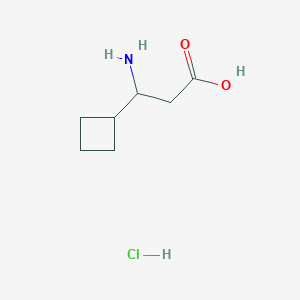

The molecular architecture of 3-amino-3-cyclobutylpropanoic acid hydrochloride combines a strained cyclobutane ring with a propanoic acid moiety. The cyclobutane ring introduces steric constraints that influence the compound’s conformational flexibility, while the amino and carboxylic acid groups enable ionic interactions with biological targets. The hydrochloride salt forms via protonation of the amine group, improving stability and solubility in polar solvents.

Physicochemical Profile

Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Solubility | High in aqueous media |

| Chirality | Single enantiomer |

The compound’s solubility profile is critical for in vitro assays and drug delivery systems, as the hydrochloride salt mitigates hydrophobicity associated with the cyclobutyl group.

Synthesis and Manufacturing Considerations

Synthetic Routes

Synthesis typically involves multi-step organic reactions to construct the cyclobutane ring and introduce functional groups. A common strategy includes:

-

Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis to generate the strained cyclobutane core.

-

Amino Acid Assembly: Michael addition or Strecker synthesis to install the amine and carboxylic acid groups.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Challenges include maintaining stereochemical integrity during cyclobutane synthesis and minimizing racemization at the amino acid center.

Optimization Strategies

Reaction conditions such as temperature, solvent polarity, and catalyst selection significantly impact yield and purity. For instance, low-temperature reactions (0–25°C) reduce thermal degradation, while chiral catalysts enforce enantiomeric excess.

Biological Activity and Mechanism of Action

Glutamate Receptor Modulation

3-Amino-3-cyclobutylpropanoic acid hydrochloride exhibits selective affinity for ionotropic glutamate receptors, particularly NMDA and AMPA subtypes. These receptors mediate excitatory neurotransmission, and their dysregulation is implicated in neurodegenerative and psychiatric disorders. The compound’s rigid cyclobutane structure may facilitate precise binding to receptor allosteric sites, modulating channel gating kinetics.

Neuroprotective Effects

In vitro studies suggest that the compound reduces glutamate-induced excitotoxicity in neuronal cultures, a mechanism relevant to epilepsy and stroke. By attenuating excessive calcium influx through NMDA receptors, it preserves mitochondrial function and prevents apoptosis.

Therapeutic Applications and Research Findings

Epilepsy

Preclinical models indicate that the compound suppresses seizure activity by stabilizing hyperexcitable neural circuits. Its ability to selectively inhibit NMDA receptors without complete blockade may offer a favorable safety profile compared to non-selective antagonists.

Anxiety Disorders

Modulation of AMPA receptor trafficking has been proposed as a mechanism for anxiolytic effects. Enhanced AMPA receptor internalization could reduce synaptic hyperactivity in amygdala circuits, mitigating anxiety-like behaviors in animal models.

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wear nitrile gloves |

| Eye Exposure | Use safety goggles |

| Inhalation Risk | Work in a fume hood |

General laboratory safety protocols should be followed to minimize exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume